7-Chloro-1-nitroanthracene-9,10-dione
Description
Structure
3D Structure
Properties
CAS No. |
6337-83-3 |
|---|---|
Molecular Formula |
C14H6ClNO4 |
Molecular Weight |
287.65 g/mol |
IUPAC Name |
7-chloro-1-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H6ClNO4/c15-7-4-5-8-10(6-7)14(18)12-9(13(8)17)2-1-3-11(12)16(19)20/h1-6H |
InChI Key |
VJHGOYHCKIQMQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C=CC(=C3)Cl |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Reactivity of Substituted Anthracene 9,10 Diones
Nucleophilic Substitution Reactions on Anthraquinone (B42736) Systems
Nucleophilic aromatic substitution is a fundamental reaction class for the functionalization of anthraquinone derivatives. colab.wsnih.gov The electron-withdrawing nature of the quinone carbonyl groups activates the aromatic rings towards attack by nucleophiles, facilitating the displacement of leaving groups such as halogens and nitro groups.
The relative reactivity of different leaving groups on the anthraquinone skeleton is a subject of detailed kinetic and mechanistic study. In compounds containing both a halogen and a nitro group, the site of nucleophilic attack can be influenced by the nature of the incoming nucleophile.
For instance, in reactions involving 1-nitro-4-chloroanthraquinone, a close structural analog of 7-Chloro-1-nitroanthracene-9,10-dione, the regioselectivity of the substitution depends on the nucleophile. researchgate.net When reacting with phenolate (B1203915) anions (O-nucleophiles), the chlorine atom is preferentially substituted. researchgate.net In contrast, reaction with thiophenolate anions (S-nucleophiles) leads to the predominant replacement of the nitro group. researchgate.net This difference in reactivity is attributed to the varying contributions of electrostatic and orbital interactions in the transition state. researchgate.net The more polarizable sulfur nucleophile favors an orbital-controlled pathway that leads to denitration, while the harder oxygen nucleophile engages in a charge-controlled reaction, resulting in dechlorination. researchgate.net
The efficiency of substitution can also be affected by the specific halogen. In reactions of 1-Halo-4-nitroanthraquinones with C-nucleophiles, the 1-fluoro derivative yields exclusively fluorine replacement products. researchgate.net However, the corresponding 1-chloro compound often forms a mixture of dechlorination and denitration products, highlighting the nuanced interplay of substrate structure and nucleophile character in determining reaction outcomes. researchgate.net Generally, halogens activated by electron-withdrawing groups, such as nitro groups, are excellent leaving groups for sequential nucleophilic aromatic substitution reactions. nih.gov
Table 1: Regioselectivity in Nucleophilic Substitution of 1-Nitro-4-chloroanthraquinone
| Nucleophile | Primary Product | Displaced Group |
|---|---|---|
| Phenolate Anion | 1-Nitro-4-phenoxyanthraquinone | Chlorine |
| Thiophenolate Anion | 1-Thiophenoxy-4-chloroanthraquinone | Nitro Group |
This interactive table is based on findings from studies on analogous compounds. researchgate.net
The mechanism of nucleophilic substitution on anthraquinone systems is not always a straightforward two-step addition-elimination process. In many cases, single-electron transfer (SET) pathways involving anion-radical intermediates play a crucial role. conicet.gov.ardocumentsdelivered.com
Anthraquinone derivatives can accept an electron to form a semiquinone radical anion. mdpi.com These radical anions are key reactive intermediates in a variety of organic reactions. conicet.gov.ardocumentsdelivered.com Under visible-light irradiation, for example, 1,8-dihydroxyanthraquinone can form its radical anion, which becomes a potent single-electron donor upon further photoexcitation. conicet.gov.ar This excited radical anion can then transfer an electron to substrates like aryl halides, initiating dehalogenation or C-C bond-forming reactions. conicet.gov.ar
The formation of these radical anions provides an alternative pathway for substitution reactions. mdpi.com The reaction of a semiquinone radical with oxygen can generate reactive oxygen species (ROS), which can participate in subsequent transformations. mdpi.com While direct evidence for the involvement of anion-radicals in the thermal nucleophilic substitution of this compound is specific to the reaction conditions, their established role in the chemistry of related anthraquinones suggests they are plausible intermediates under appropriate redox conditions. conicet.gov.armdpi.com
Oxidation Reactions of Substituted Anthracene (B1667546) Derivatives
Substituted anthracene derivatives are subject to oxidation reactions in various environments, most notably in the atmosphere, where they can be degraded by key oxidants like the hydroxyl radical (OH), ozone (O3), and the nitrate (B79036) radical (NO3). mdpi.comenvchemgroup.comcopernicus.org The nitrate radical is a particularly important oxidant during nighttime. unito.it
The atmospheric oxidation of polycyclic aromatic hydrocarbons (PAHs) like anthracene and its derivatives initiated by the NO3 radical is a complex process that leads to the formation of various oxygenated and nitrated products. unito.itnih.gov The reaction typically begins with the electrophilic addition of the NO3 radical to the aromatic ring system. researchgate.net
The initial step in the NO3-initiated oxidation is the addition of the radical to the anthracene core, forming an anthracenyl nitrate radical adduct. unito.it For anthracene itself, addition is most favorable at the C9 position, forming the stablest adduct. unito.it The rate constants for these reactions have been determined for a wide range of organic compounds, including various aromatic hydrocarbons. nist.govnist.gov
These rate constants are crucial for understanding the atmospheric lifetime of these compounds. They are often measured using relative rate methods, comparing the decay of the target compound to a reference compound with a known rate constant. nist.govnih.gov The reactivity of substituted anthracenes towards NO3 is influenced by the nature and position of the substituents. Electron-donating groups generally increase the rate of electrophilic attack, while electron-withdrawing groups, such as the chloro and nitro groups in this compound, are expected to decrease the reaction rate compared to unsubstituted anthracene.
Table 2: Selected Gas-Phase Rate Constants for the Reaction of NO3 Radicals with Aromatic Compounds at ~298 K
| Compound | Rate Constant (cm³ molecule⁻¹ s⁻¹) |
|---|---|
| Benzaldehyde (B42025) | (2.6 ± 0.3) x 10⁻¹⁵ |
| o-Tolualdehyde | (8.7 ± 0.8) x 10⁻¹⁵ |
| m-Tolualdehyde | (4.9 ± 0.5) x 10⁻¹⁵ |
| p-Tolualdehyde | (4.9 ± 0.4) x 10⁻¹⁵ |
| 1-Butene | (1.50 ± 0.07) x 10⁻¹⁴ |
| 1-Pentene | (1.80 ± 0.08) x 10⁻¹⁴ |
This interactive table presents reference data for related atmospheric reactions to provide context for the reactivity of substituted aromatics. nih.govcopernicus.org
Following the initial NO3 addition, the resulting radical adduct can undergo several reaction pathways. unito.it In the presence of atmospheric oxygen (O2), the adduct can rapidly form a peroxyl radical (RO2). unito.itwhiterose.ac.uk This peroxyl radical is a key intermediate that dictates the subsequent product formation. bris.ac.ukosti.gov
The fate of the peroxyl radical includes:
Bimolecular reactions: It can react with NO, NO2, or other RO2 radicals. The reaction with NO can lead to the formation of an alkoxyl radical (RO) and NO2, or an organonitrate. rsc.org The alkoxyl radical can then undergo further unimolecular decomposition or isomerization, potentially leading to ring-opening and the formation of products like dialdehydes. unito.it
Unimolecular reactions: These pathways for the initial adduct, such as ring closures or fragmentation, often have high energy barriers and are considered less likely. unito.it
Theoretical studies on anthracene have shown that the peroxyl radical intermediates can lead to the formation of closed-shell products such as nitroxy ketones and dialdehydes. unito.it While hydrogen abstraction by NO3 from the aromatic ring is generally not a favored pathway for PAHs, the specific electronic effects of the chloro and nitro substituents on the anthracene-9,10-dione core would influence the stability of intermediates and the branching ratios of the different reaction pathways. The formation of 9,10-anthraquinone is a known product from the oxidation of anthracene. nih.gov
Role of Other Atmospheric Oxidants (e.g., Hydroxyl Radicals)
The atmospheric degradation of substituted anthracene-9,10-diones is influenced by various oxidants, with hydroxyl radicals (•OH) playing a significant role. While specific kinetic data for this compound is not extensively documented, the reactivity of the parent 9,10-anthraquinone structure provides insight into potential transformation pathways. Heterogeneous chemical oxidation studies on 9,10-anthraquinone have shown that while reactions with ozone (O₃) and nitrogen dioxide (NO₂) are unlikely to be significant degradation pathways, the reaction with hydroxyl radicals does occur. This reaction, although potentially slow under typical ambient conditions, leads to the formation of hydroxylated products such as 1-hydroxy-9,10-anthraquinone.
The general mechanism for the oxidation of the anthracene core by hydroxyl radicals involves the addition of the •OH radical to the aromatic system. For anthracene itself, this process can ultimately lead to the formation of 9,10-anthraquinone. The subsequent addition of a second hydroxyl radical to the dione (B5365651) structure yields dihydroxyanthracene intermediates, which can be readily oxidized to form more stable quinone derivatives. Therefore, it is expected that this compound would also be susceptible to slow oxidation by atmospheric hydroxyl radicals, leading to the formation of hydroxylated derivatives.
Photochemical Transformations of Nitroanthracene Derivatives
Nitro-substituted polycyclic aromatic hydrocarbons (Nitro-PAHs), including derivatives of nitroanthracene, undergo significant photochemical reactions upon exposure to sunlight. The primary mechanism governing the phototransformation of many nitroanthracene derivatives is a light-induced nitro-to-nitrite rearrangement. This process is particularly efficient for molecules where the nitro group is forced into a perpendicular orientation relative to the aromatic rings due to steric hindrance from adjacent hydrogen atoms (peri-hydrogens). nih.gov
Upon absorption of light energy, the molecule is promoted to an excited state. In this state, the nitro group (–NO₂) rearranges to a nitrite (B80452) group (–O–N=O). The subsequent breaking of the N–O bond in the nitrite intermediate forms a phenoxy radical on the anthracene core and a nitrogen monoxide radical (•NO). The phenoxy radical can then rearrange, and the •NO radical reacts at another position on the ring, often leading to the formation of a nitroso ketone intermediate. nih.gov This intermediate is typically unstable and can further transform into the corresponding anthraquinone. nih.gov For 10-substituted-9-nitroanthracenes (with chloro, cyano, or benzoyl groups), such nitroso ketone intermediates have been observed. nih.gov
Kinetic Analysis of Photodegradation Processes
The photodegradation of nitro-PAHs can be described by various kinetic models, reflecting the complexity of the potential reaction pathways. These pathways include unimolecular rearrangement reactions, oxidation of the aromatic ring, and bimolecular reactions with solvent molecules or dissolved oxygen. semanticscholar.org
Most commonly, photodegradation processes for these compounds follow first-order kinetics. This indicates that the rate-determining step of the reaction involves a single molecule of the nitro-PAH, which is consistent with the initial light absorption and subsequent intramolecular rearrangement. However, depending on the specific compound, solvent, and reaction conditions, the degradation may also follow second-order or self-catalytic kinetics. mdpi.comresearchgate.net For instance, a study on nitrofurazone (B1679002) photolysis demonstrated a kinetic model involving three consecutive first-order reactions, where the initial compound isomerizes and subsequently degrades into other products. The reaction rates are also highly dependent on experimental conditions, with higher concentrations sometimes leading to lower rate constants, while increased light intensity accelerates the degradation process.
Influence of Solvent Environment on Photodegradation Rates
The solvent environment has a profound effect on the rate of photochemical degradation of nitroanthracene derivatives. Factors such as solvent polarity, solubility of the compound, and the solvent's ability to participate in the reaction all play a role. semanticscholar.org
Research on a range of nitro-PAHs has shown a distinct trend in photodegradation rates across different solvents. The rates generally follow the order: CHCl₃ > CH₂Cl₂ > DMF > DMF/H₂O > CH₃CN > CH₃CN/H₂O. mdpi.comresearchgate.net This indicates that chlorinated solvents can promote faster degradation compared to polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (B52724) (CH₃CN). The presence of water in solvents like DMF and acetonitrile tends to slow the degradation rate. mdpi.comresearchgate.net The specific interactions between the excited state of the nitroaromatic compound and the solvent molecules can be critical; for example, the enhanced reactivity of 2,4-dinitrophenol (B41442) in 2-propanol was attributed to a strong interaction between a solvent molecule and a nitro group in the excited state.
Table 1: Relative Photodegradation Rates of Nitro-PAHs in Various Solvents This table illustrates the general trend of solvent effects on the photodegradation rates of nitro-polycyclic aromatic hydrocarbons.
| Solvent | Relative Degradation Rate |
| Chloroform (CHCl₃) | Highest |
| Dichloromethane (CH₂Cl₂) | High |
| Dimethylformamide (DMF) | Medium |
| DMF / Water (80/20) | Medium-Low |
| Acetonitrile (CH₃CN) | Low |
| Acetonitrile / Water (80/20) | Lowest |
Impact of Molecular Structure and Substituent Orientation on Photochemical Reactivity
The molecular structure of nitroanthracene derivatives is a key determinant of their photochemical reactivity and the dominant reaction mechanism. semanticscholar.org A critical factor is the orientation of the nitro group relative to the plane of the aromatic rings. nih.govsemanticscholar.org
When a nitro group is positioned next to two peri-hydrogens, as in 9-nitroanthracene (B110200), steric hindrance forces it into a conformation that is nearly perpendicular to the aromatic system. nih.govsemanticscholar.org Nitro-PAHs with such a perpendicular nitro group are known to react much faster under light irradiation. nih.gov This enhanced reactivity is due to the facile nitro-to-nitrite rearrangement mechanism, which leads to the formation of quinones. semanticscholar.org
In contrast, nitro-PAHs where the nitro group can remain co-planar with the aromatic rings (having one or no peri-hydrogens) tend to undergo a slower photo-oxidation of the aromatic rings themselves rather than the rearrangement pathway. nih.govsemanticscholar.org Therefore, for this compound, the nitro group at the 1-position has only one peri-hydrogen, suggesting it may be more co-planar than the nitro group in 9-nitroanthracene. This could influence its photochemical behavior, potentially favoring ring oxidation or a slower rearrangement compared to 9-substituted isomers.
Alkylation Reactions and Their Mechanisms
While direct alkylation studies on this compound are not widely reported, the reactivity of the anthraquinone core, activated by electron-withdrawing nitro and chloro groups, allows for predictions based on related transformations. The electron-deficient nature of the aromatic system makes it susceptible to nucleophilic substitution reactions.
One relevant mechanism is nucleophilic aromatic substitution (SNAr), where a nucleophile attacks the aromatic ring and displaces a leaving group. In the context of alkylation, this could involve the reaction with alkylamines. For example, aminoanthraquinones can be synthesized by treating substituted anthraquinones with alkylamines, where the amino group displaces another substituent on the ring. mdpi.com The reaction proceeds via a Meisenheimer complex intermediate, and the presence of strong electron-withdrawing groups, such as the nitro group and dione carbonyls, is crucial for stabilizing this intermediate and facilitating the reaction.
Another potential pathway involves Michael addition followed by intramolecular substitution. In syntheses of other anthracene-9,10-dione derivatives, a base-promoted Michael addition of a nucleophile to an activated alkene, followed by an intramolecular cyclization and elimination, has been demonstrated as an effective method for building substituted anthraquinone systems. researchgate.net A similar domino reaction sequence could be envisioned for the introduction of alkyl groups onto the anthraquinone skeleton under appropriate conditions.
Spectroscopic and Advanced Characterization Techniques for Substituted Anthracene 9,10 Diones
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidationnih.govnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. nih.gov It provides detailed information about the carbon-hydrogen framework of a compound. For substituted anthracene-9,10-dione derivatives, NMR is crucial for confirming the identity and position of substituents on the anthraquinone (B42736) core. nih.gov
Proton NMR Analysis for Substituted Anthracene-9,10-dione Derivativesnih.gov
Proton (¹H) NMR spectroscopy is particularly informative for establishing the substitution pattern on the aromatic rings of anthracene-9,10-dione. The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) of the proton signals provide a detailed map of the proton environment.
In a typical anthracene-9,10-dione skeleton, protons on the aromatic rings resonate in the downfield region, generally between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic system and the electron-withdrawing carbonyl groups. The exact chemical shift of each proton is influenced by the electronic effects of the substituents present. For a compound like 7-Chloro-1-nitroanthracene-9,10-dione, the chloro and nitro groups, being electron-withdrawing, will further deshield adjacent protons, causing their signals to appear at a lower field (higher ppm value). msu.edu
For example, in a study of 4-substituted 9,10-anthraquinones, aromatic protons were observed in the range of 7.62 to 8.25 ppm. researchgate.net The specific splitting patterns observed are dictated by the number of neighboring protons (n), following the n+1 rule for simple first-order spectra. Protons with no adjacent protons will appear as singlets, those with one neighbor as doublets, and so on. The coupling constants between adjacent protons (typically in the range of 7-9 Hz for ortho coupling) help to confirm their relative positions. researchgate.net
Table 1: Illustrative ¹H NMR Data for a Hypothetical Substituted Anthracene-9,10-dione This table is a generalized representation based on typical chemical shift values for this class of compounds.
| Proton Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.0 - 8.5 | Doublet | ~8.0 |
| H-3 | 7.5 - 8.0 | Triplet | ~7.5 |
| H-4 | 8.0 - 8.5 | Doublet | ~7.0 |
| H-5 | 8.1 - 8.6 | Doublet | ~7.5 |
| H-6 | 7.6 - 8.1 | Triplet | ~8.0 |
| H-8 | 8.2 - 8.7 | Doublet | ~7.5 |
Mass Spectrometry (MS) Techniquesresearchgate.netacs.orgresearchgate.net
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. researchgate.net
For substituted anthracene-9,10-diones, MS confirms the molecular formula and the presence of specific substituents. The mass spectrometric behavior of 9,10-anthracenedione derivatives has been studied to distinguish between isomers, where different substitution patterns lead to unique fragmentation pathways. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for Identification and Quantificationacs.orgresearchgate.net
Combining liquid chromatography with mass spectrometry (LC-MS) allows for the separation of complex mixtures and the subsequent identification and quantification of the individual components. nih.govsemanticscholar.org This is particularly useful for analyzing reaction mixtures or assessing the purity of synthesized anthracene-9,10-dione derivatives. researchgate.net
LC-MS methods have been developed for the analysis of various hydroxyanthracene derivatives. nih.govsemanticscholar.orgnih.gov In these methods, the compounds are first separated on an LC column, and the eluent is then introduced into the mass spectrometer. The mass spectrometer provides the molecular weight of the eluting compounds and, with tandem MS (MS/MS), can generate characteristic fragment ions for structural confirmation. nih.gov Ultra-High Performance Liquid Chromatography (UHPLC) offers faster separations and higher resolution compared to conventional LC, enhancing the capabilities of the MS analysis. nih.gov
Table 2: Key Parameters in LC-MS Analysis of Anthracene-9,10-dione Derivatives
| Parameter | Description | Typical Values/Conditions |
| Column | Stationary phase for separation | C18, Phenyl |
| Mobile Phase | Solvents used to elute compounds | Acetonitrile (B52724), Methanol, Water (often with formic acid or ammonium (B1175870) acetate) researchgate.netresearchgate.net |
| Ionization Source | Method to generate ions | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) semanticscholar.org |
| Mass Analyzer | Separates ions based on m/z | Quadrupole, Time-of-Flight (TOF), Ion Trap nih.govkcl.ac.uk |
| Detection Mode | How ions are monitored | Full Scan, Selected Ion Monitoring (SIM), Multiple Reaction Monitoring (MRM) |
Gas Chromatography-Mass Spectrometry (GC-MS) Applicationsacs.org
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique used for separating and identifying volatile and thermally stable compounds. chrom-china.comnih.gov It has been successfully applied to the qualitative and quantitative analysis of various anthraquinone derivatives. nih.govoup.com
In GC-MS, the sample is vaporized and separated in a gas chromatograph before being introduced into the mass spectrometer. The mass spectrometer then records the mass spectrum of the separated components. Electron Ionization (EI) is a common ionization technique used in GC-MS, which can cause extensive fragmentation, providing a detailed "fingerprint" mass spectrum that is useful for structural elucidation and library matching. oup.com GC-MS methods have been developed for determining anthraquinones and their impurities in various matrices. oup.comrsc.org
Chromatographic Methods for Compound Separation and Purity Assessmentresearchgate.net
Chromatography is an essential tool in chemistry for the separation, identification, and purification of the components of a mixture. For substituted anthracene-9,10-diones, chromatographic methods are vital for isolating the desired product from reaction byproducts and for determining its purity.
High-Performance Liquid Chromatography (HPLC)researchgate.net
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and purity assessment of non-volatile compounds like this compound. researchgate.net The method's high resolution and sensitivity make it ideal for analyzing complex mixtures and quantifying the purity of a final product. vertichrom.comtecnofrom.com
An HPLC system uses a high-pressure pump to pass a solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). Different components in the mixture interact differently with the adsorbent, causing them to separate as they flow through the column. A detector at the end of the column measures the amount of each component as it elutes.
For substituted anthracene-9,10-diones, reversed-phase HPLC is commonly employed, typically using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. researchgate.net The retention time of a compound—the time it takes to travel through the column—is a characteristic property that can be used for identification when compared to a standard. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis and purity determination. researchgate.net Methods have been developed for the determination of 9,10-anthraquinone in plant extracts, demonstrating the utility of HPLC for this class of compounds. researchgate.net
Ultra-High Performance Liquid Chromatography (UPLC)
Ultra-High Performance Liquid Chromatography (UPLC) stands as a pivotal technique for the separation and analysis of complex mixtures, offering significant advantages in resolution, speed, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC). For substituted anthracene-9,10-diones, such as this compound, UPLC is instrumental in purity assessment and quantification.
The separation of these compounds is typically achieved using reversed-phase chromatography, most commonly employing a C18 stationary phase. The nonpolar nature of the C18-silica particles provides an effective medium for the retention and separation of the moderately polar anthraquinone derivatives. The efficiency of the separation is governed by the partitioning of the analyte between the stationary phase and the mobile phase.
A typical UPLC method for the analysis of this compound would involve a binary solvent system, often consisting of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous component, which may be acidified with a small amount of an acid like formic acid to improve peak shape. A gradient elution, where the proportion of the organic solvent is increased over time, is generally employed to ensure the efficient elution of compounds with varying polarities.
While specific experimental data for the UPLC analysis of this compound is not widely published, a general methodology can be proposed based on the analysis of structurally similar compounds.
Table 1: Representative UPLC Parameters for Analysis of Substituted Anthracene-9,10-diones
| Parameter | Value |
|---|---|
| Column | C18, sub-2 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Linear gradient from 5% to 95% B |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Detection | UV Detector (wavelength based on UV-Vis spectrum) |
| Injection Volume | 1 - 5 µL |
This table represents a typical starting point for method development; actual parameters would require optimization for the specific compound and instrumentation.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a powerful tool for probing the electronic structure of molecules like this compound. The absorption of ultraviolet or visible light by a molecule results in the excitation of electrons from lower to higher energy orbitals. The wavelengths at which absorption occurs and the intensity of the absorption are characteristic of the molecule's structure, particularly its chromophore systems.
Analysis of Electronic Absorption Spectra and Chromophore Systems
The UV-Vis spectrum of an anthracene-9,10-dione derivative is dominated by electronic transitions within the aromatic system. The core structure, anthracene-9,10-dione, is the primary chromophore. The presence of substituents, such as the chloro and nitro groups in this compound, can significantly influence the absorption spectrum. These substituents act as auxochromes, modifying the energy levels of the molecular orbitals and thus shifting the absorption maxima (λmax) to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths, and can also affect the intensity of the absorption bands (hyperchromic or hypochromic effects).
The nitro group (-NO2), being a strong electron-withdrawing group, and the chloro group (-Cl), a weakly deactivating group with electron-donating resonance effects, will perturb the electron distribution within the anthraquinone core. This perturbation affects the energies of the π and n orbitals, leading to characteristic shifts in the absorption bands compared to the unsubstituted parent compound.
Characterization of Benzenoid and Quinonoid Absorptions
The electronic transitions in anthracene-9,10-dione derivatives can be broadly classified into those associated with the benzenoid (aromatic rings) and quinonoid (the ring containing the two carbonyl groups) portions of the molecule.
Benzenoid Absorptions: These are typically intense absorptions arising from π → π* transitions within the benzene (B151609) rings. For the parent anthracene-9,10-dione, these bands are generally observed in the ultraviolet region, often with multiple maxima. The presence of substituents will modulate the positions of these bands.
Quinonoid Absorptions: The quinonoid system is characterized by the presence of carbonyl groups (C=O). These groups possess non-bonding electrons (n electrons) in addition to the π electrons. Consequently, in addition to π → π* transitions, weaker n → π* transitions are possible. These n → π* transitions involve the excitation of an electron from a non-bonding orbital on the oxygen atom to an antibonding π* orbital of the carbonyl group. These transitions are typically of lower energy than the π → π* transitions and therefore appear at longer wavelengths, often extending into the visible region of the spectrum. The presence of these bands is a hallmark of the quinonoid structure and is responsible for the color of many anthraquinone derivatives.
For this compound, the UV-Vis spectrum is expected to display a combination of these absorption bands. The intense bands at shorter wavelengths can be assigned to the π → π* transitions of the benzenoid system, while the weaker, longer-wavelength absorption is attributable to the n → π* transition of the quinonoid carbonyl groups. The exact λmax values will be influenced by the electronic effects of the chloro and nitro substituents.
Table 2: Expected UV-Vis Absorption Bands for this compound
| Transition Type | Associated Chromophore | Expected Wavelength Region |
|---|---|---|
| π → π* | Benzenoid Rings | Ultraviolet (< 350 nm) |
This table provides a qualitative prediction. Actual λmax values would need to be determined experimentally.
Theoretical and Computational Investigations of 7 Chloro 1 Nitroanthracene 9,10 Dione Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in elucidating the electronic characteristics and predicting the reactive behavior of complex organic molecules like 7-Chloro-1-nitroanthracene-9,10-dione. These computational approaches provide a molecular-level understanding that complements experimental findings. By modeling the molecule's electronic distribution, orbital energies, and electrostatic potential, researchers can infer its stability, reactivity, and potential interaction mechanisms. These theoretical studies are particularly valuable for substituted anthraquinone (B42736) systems, where the nature and position of functional groups significantly modulate the properties of the core structure.
Density Functional Theory (DFT) has become a standard tool for investigating the molecular properties of substituted anthraquinones due to its favorable balance of computational cost and accuracy. aip.orgjku.at For this compound, DFT calculations can reliably predict a range of fundamental electronic and structural properties. Computations, often using hybrid functionals like B3LYP with basis sets such as 6-31G*, can determine optimized molecular geometry, vibrational frequencies, and electronic spectra. researchgate.net
Key molecular properties of anthraquinone derivatives that are routinely predicted using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. Furthermore, DFT is employed to calculate thermodynamic properties such as enthalpy of formation, which provides insight into the molecule's stability. researchgate.net The theoretical investigation of these properties is crucial for understanding the impact of the electron-withdrawing chloro and nitro substituents on the anthraquinone framework. jku.atnih.gov
| Predicted Property | Significance in Molecular Analysis | Typical DFT Functional/Basis Set |
|---|---|---|
| Optimized Ground-State Geometry | Provides the most stable 3D structure, including bond lengths and angles. | B3LYP/6-31G(d,p) |
| HOMO-LUMO Energy Gap | Indicates chemical reactivity, kinetic stability, and electronic excitation energy. | B3LYP/6-31G |
| Vibrational Frequencies | Correlates with experimental IR and Raman spectra for structural confirmation. | B3LYP/6-31G |
| Electronic Absorption Spectra | Predicts UV-Vis absorption maxima (λmax) to understand color and electronic transitions. uclouvain.be | TD-DFT |
| Standard Thermodynamic Properties | Calculates enthalpy, entropy, and Gibbs free energy for stability assessment. researchgate.net | B3LYP/6-31G* |
Computational chemistry provides powerful methods for mapping out reaction pathways by identifying and characterizing transition states. For reactions involving this compound, such as nucleophilic aromatic substitution or reduction of the nitro group, computational methods can determine the geometry of the high-energy transition state connecting reactants and products. Locating this first-order saddle point on the potential energy surface is essential for understanding the reaction mechanism.
Once the transition state geometry is optimized, its energy can be calculated. The difference in energy between the reactants and the transition state defines the activation energy, or reaction barrier height. This value is a key determinant of the reaction rate. A high barrier indicates a slow reaction, while a low barrier suggests a faster process. These calculations allow for a comparative study of how the chloro and nitro substituents influence the feasibility and kinetics of various chemical transformations.
By combining the energies of the reactants, products, and transition states, a potential energy surface (PES) for a specific reaction can be constructed. The PES provides a comprehensive visualization of the energy landscape of a chemical reaction, mapping out the energetic course from reactants to products. This analysis is crucial for understanding reaction mechanisms, predicting product distributions, and identifying any potential intermediate species. For substituted anthraquinones, the PES can reveal how different functional groups stabilize or destabilize intermediates and transition states, thereby directing the outcome of the reaction.
Molecular Geometry Optimization and Conformational Analysis
The three-dimensional structure of this compound dictates its physical and chemical properties. Computational methods are used to perform geometry optimization, a process that finds the lowest energy arrangement of atoms in the molecule. This optimized structure provides precise information on bond lengths, bond angles, and dihedral angles. For a polycyclic system like anthraquinone, conformational analysis investigates the different spatial arrangements possible through bond rotations and their relative energies.
The parent anthraquinone molecule is largely planar. However, the introduction of substituents like the chloro and nitro groups at the 7 and 1 positions can induce subtle to significant changes in its geometry. nih.gov The electron-withdrawing nature and steric bulk of these groups can cause slight deviations from planarity. The nitro group, in particular, may twist out of the plane of the aromatic ring to minimize steric repulsion with adjacent atoms. nih.gov
Geometry optimization calculations can quantify these distortions. Key parameters of interest include the dihedral angles between the planes of the three aromatic rings and the angle of the C-N bond of the nitro group relative to its attached ring. These structural modifications, in turn, affect the molecule's electronic conjugation, crystal packing, and ultimately its macroscopic properties. researchgate.net
| Substituent Group | Position | Expected Influence on Molecular Geometry | Reasoning |
|---|---|---|---|
| Chloro (-Cl) | 7 | Minimal deviation from planarity; slight elongation of the C-Cl bond and adjacent C-C bonds. | Inductive electron withdrawal and relatively small steric size. |
| Nitro (-NO₂) | 1 | Potential for non-planar orientation (twisting) relative to the aromatic ring. May cause local distortions in the ring. | Steric hindrance with the peri-positioned carbonyl group and electronic repulsion. nih.gov |
| Combined Effect | 1 and 7 | Overall structure remains largely planar but with localized distortions, particularly around the C1-NO₂ bond. | The rigid anthraquinone core resists major deformation, but substituents induce localized strain. |
By systematically rotating the nitro group and calculating the energy at each step, a rotational energy profile can be generated. This profile reveals the energy barriers to rotation and identifies the lowest-energy (most stable) conformation. Such analyses show that while the nitro group can rotate, there are distinct energy minima and maxima corresponding to more and less favorable orientations, respectively. This limited flexibility can have implications for how the molecule interacts with other molecules or surfaces.
Studies on Electron Density Distribution and Aromaticity
Theoretical and computational investigations into this compound provide crucial insights into its electronic structure and the influence of its substituents on the aromatic character of the polycyclic system. The presence of both a chloro and a nitro group, which are electron-withdrawing, significantly modulates the electron density distribution across the anthracene-9,10-dione framework.
Computational studies on substituted anthraquinones have shown that electron-withdrawing groups affect the net atomic charges of the carbon and oxygen atoms within the quinone system. For instance, in related dihydroxy and dinitro-dihydroxy anthraquinone derivatives, substituents were found to influence the electron density, with noticeable changes at the carbon atoms of the substituted rings. nih.gov In this compound, the chloro and nitro groups are expected to inductively withdraw electron density from the aromatic rings, leading to a more electron-deficient system compared to the parent anthraquinone. This withdrawal of electron density can impact the molecule's reactivity and intermolecular interactions.
Quantitative Analysis of Aromaticity Using Models (e.g., Harmonic Oscillator Model of Aromaticity - HOMA)
The Harmonic Oscillator Model of Aromaticity (HOMA) is a valuable computational tool for quantifying the aromatic character of cyclic systems based on their bond lengths. A HOMA value of 1 indicates a fully aromatic system, while a value of 0 suggests a non-aromatic system. For polycyclic systems like anthraquinone, HOMA can be calculated for individual rings.
In studies of substituted anthraquinones, the HOMA index has been used to evaluate how substituents and intramolecular interactions affect the aromaticity of the different rings. mdpi.com For this compound, it is anticipated that the electron-withdrawing chloro and nitro groups would influence the bond lengths within the substituted aromatic ring, thereby altering its HOMA value. Research on other substituted anthraquinones has shown that substituents can lead to a loss of aromaticity in the ring to which they are attached. mdpi.com The central quinonoid ring in anthraquinone derivatives generally exhibits a lower HOMA value compared to the terminal aromatic rings, indicating its reduced aromatic character.
Table 1: Predicted HOMA Index Values for the Rings of this compound (Note: These are hypothetical values based on trends observed in related substituted anthraquinones and are for illustrative purposes.)
| Ring System | Predicted HOMA Value |
| Substituted Aromatic Ring (Ring A) | ~ 0.85 - 0.90 |
| Central Quinonoid Ring (Ring B) | ~ 0.60 - 0.70 |
| Unsubstituted Aromatic Ring (Ring C) | ~ 0.95 - 0.98 |
Correlations between Electronic Properties and Geometrical Parameters
A strong correlation exists between the electronic properties and the geometrical parameters of substituted anthraquinones. The introduction of substituents leads to changes in bond lengths, bond angles, and dihedral angles, which in turn affect the electronic structure, such as the energies of the frontier molecular orbitals (HOMO and LUMO).
Computational studies on various anthraquinone derivatives have demonstrated that the nature and position of substituents dictate these correlations. nih.gov Electron-withdrawing groups, such as the chloro and nitro groups in this compound, are expected to lower the energy of the LUMO, which can influence the molecule's electron affinity and redox properties. sdu.dkresearchgate.net The substitution pattern also affects the planarity of the molecule. While the anthraquinone core is largely planar, bulky substituents can cause slight distortions.
The planarity and electronic distribution are critical for understanding the molecule's potential applications, for instance, in dye chemistry, where these factors influence the color and stability of the dye. The correlation between the geometry and electronic properties is also fundamental in predicting the molecule's reactivity and interaction with other molecules.
Computational Modeling of Atmospheric Reaction Kinetics and Mechanisms
The atmospheric fate of this compound is of environmental interest, as nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) are a class of compounds known for their potential toxicity. Computational modeling provides a means to understand the reaction kinetics and mechanisms of this compound with atmospheric oxidants, such as the hydroxyl radical (•OH), which is a primary driver of daytime atmospheric chemistry.
Given the lack of specific experimental data for this compound, computational approaches are essential for predicting its atmospheric lifetime and transformation products. The reactions of aromatic compounds with •OH radicals are known to be a significant degradation pathway in the troposphere. researchgate.net
Application of Energy Grained Master Equation Approaches
While specific applications of Energy Grained Master Equation (EGME) approaches to this compound have not been reported, this theoretical framework is suitable for studying the complex reaction mechanisms of PAHs in the atmosphere. EGME models can be used to describe the pressure and temperature dependence of reaction rates for multi-step reaction pathways, which are common in the atmospheric oxidation of large organic molecules.
Estimation of Overall and Elementary Rate Constants
The atmospheric lifetimes of chloroalkenes and nitro-aromatic compounds are often determined by their reaction rates with •OH radicals. nih.govcopernicus.org For aromatic compounds, the rate constants for •OH addition are typically in the range of 10⁻¹² to 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. The presence of electron-withdrawing groups can influence this rate.
Table 2: Estimated Atmospheric Reaction Rate Constants and Lifetimes for this compound with •OH (Note: These are estimated values based on data for related compounds and are for illustrative purposes. The atmospheric lifetime is calculated assuming a typical tropospheric •OH concentration of 1 x 10⁶ molecules cm⁻³.)
| Reaction | Estimated Rate Constant (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Lifetime |
| This compound + •OH | 2.0 x 10⁻¹² | ~5.8 days |
The elementary steps in the atmospheric oxidation would involve the addition of the •OH radical to the aromatic rings, with the position of attack influenced by the directing effects of the chloro and nitro substituents. Subsequent reactions with O2 would lead to the formation of peroxy radicals and further degradation products. Computational modeling can help to elucidate the most likely reaction pathways and the nature of the resulting transformation products.
Structural Chemistry and Crystallographic Analysis of Anthracene 9,10 Dione Derivatives
X-ray Diffraction Studies of Substituted Anthraquinones
X-ray diffraction is a pivotal technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For substituted anthraquinones, these studies provide invaluable insights into their molecular structure and how they pack in the solid state.
The core of anthracene-9,10-dione is a planar tricycle, a feature that is largely maintained in its derivatives. However, the introduction of substituents can induce subtle yet significant changes in the molecular geometry. For instance, the presence of nitro and hydroxyl groups can influence the electronic and geometric structure of the anthraquinone (B42736) moiety. nih.govnih.gov
Substituents like amino and nitro groups can affect the planarity of the molecule and lead to the elongation of the C-N bond connecting the substituent to the aromatic ring. nih.gov The degree of this distortion is influenced by the number and nature of the substituents. For example, multiple substitutions can lead to a greater twisting of the substituent group relative to the aromatic ring. nih.gov
In the context of 7-Chloro-1-nitroanthracene-9,10-dione, the chloro and nitro groups, being electron-withdrawing, are expected to influence the bond lengths and angles within the anthraquinone framework. The planarity of the tricyclic system is likely to be largely preserved, with minor deviations possible due to steric and electronic effects of the substituents.
Table 1: Representative Bond Lengths in Substituted Anthraquinones
| Bond | Typical Length (Å) | Influencing Factors |
|---|---|---|
| C=O | 1.21 - 1.23 | Substitution pattern, intermolecular interactions |
| C-C (aromatic) | 1.37 - 1.41 | Electron density distribution influenced by substituents |
| C-N (nitro group) | 1.47 - 1.50 | Steric hindrance, electronic effects |
| C-Cl | 1.73 - 1.75 | Aromatic ring substitution |
While this compound itself lacks classical hydrogen bond donors, many anthraquinone derivatives feature hydroxyl or amino groups that can participate in extensive hydrogen bonding. nih.govacs.org For instance, in hydroxy-substituted anthraquinones, both intramolecular and intermolecular hydrogen bonds are observed, which play a crucial role in stabilizing the crystal structure. nih.govacs.org These interactions can form one-dimensional chains or more complex three-dimensional networks, significantly influencing the crystal packing.
In the absence of strong hydrogen bond donors, weaker non-covalent interactions become dominant in directing the crystal architecture. mdpi.com For substituted anthraquinones, these include:
π-π Stacking: The planar aromatic rings of anthraquinone derivatives facilitate face-to-face or offset π-π stacking, which is a common feature in their crystal structures. mdpi.com
C-H...O Interactions: The carbonyl oxygens of the anthraquinone core are effective acceptors for weak C-H...O hydrogen bonds, contributing to the stability of the crystal lattice. mdpi.com
Halogen Bonding: In chloro-substituted derivatives, the chlorine atom can act as a halogen bond donor, interacting with nucleophilic sites such as the carbonyl oxygen of a neighboring molecule. mdpi.com
C-H...π Interactions: The aromatic rings can also act as acceptors for hydrogen atoms from neighboring molecules, forming C-H...π interactions. mdpi.com
For this compound, a combination of π-π stacking, C-H...O interactions involving the carbonyl and nitro groups, and potentially halogen bonding involving the chlorine atom would be expected to dictate its crystal packing.
Table 2: Common Intermolecular Interactions in Substituted Anthraquinones
| Interaction Type | Description | Example in Anthraquinone Derivatives |
|---|---|---|
| π-π Stacking | Attractive interaction between aromatic rings. | Offset face-to-face stacking of anthraquinone cores. mdpi.com |
| C-H...O | Weak hydrogen bond between a C-H donor and an oxygen acceptor. | Interactions with carbonyl and nitro group oxygens. mdpi.com |
| Halogen Bonding | Non-covalent interaction involving a halogen atom. | I···O interactions in co-crystals of anthraquinone. mdpi.com |
| Hydrogen Bonding | Strong electrostatic interaction involving a hydrogen atom between two electronegative atoms. | Intra- and intermolecular hydrogen bonds in hydroxy-anthraquinones. nih.gov |
Analysis of Crystal Packing and Intermolecular Interactions
Comparative Analysis of Gas-Phase Optimized Structures with Crystal Structures
Computational methods, such as Density Functional Theory (DFT), are often employed to calculate the optimized geometry of a molecule in the gas phase, where it exists as an isolated entity free from intermolecular interactions. nih.govnih.gov Comparing these theoretical gas-phase structures with experimentally determined crystal structures provides insight into the effects of the crystalline environment. nih.gov
For many organic molecules, including substituted anthraquinones, the core molecular conformation is similar in both the gas phase and the solid state. However, differences often arise in the orientation of flexible substituent groups. In the solid state, the conformation is influenced by packing forces to maximize favorable intermolecular interactions and minimize steric repulsion. nih.gov
Influence of the Crystalline Environment on Molecular Conformation
The crystalline environment can impose a specific conformation on a molecule that may not be its lowest energy conformation in the gas phase. nih.gov This is due to the collective effect of the intermolecular interactions within the crystal lattice. For instance, the formation of a dense, well-packed structure might necessitate a slight distortion of the molecular geometry or the adoption of a particular rotamer for a substituent group.
In the case of substituted anthraquinones, the planarity of the tricyclic system is generally maintained, but the orientation of substituents can be affected. For example, in the gas phase, a substituent might have rotational freedom, but in the crystal, it may be locked into a specific orientation to facilitate optimal crystal packing through interactions like C-H...O or π-π stacking. ingentaconnect.com This interplay between intramolecular energetics and intermolecular packing forces is a fundamental aspect of solid-state chemistry. nih.govresearchgate.net
Environmental Photochemistry and Degradation Pathways of Chloronitroanthracenes
Atmospheric Fate and Transformation Processes
The atmospheric journey of 7-Chloro-1-nitroanthracene-9,10-dione is dictated by a series of photochemical reactions that transform it into various degradation products. These processes are crucial in determining its persistence and potential long-range transport. In the atmosphere, PAHs can react with pollutants such as ozone and nitrogen oxides to yield diones and nitro-PAHs. nih.gov The presence of both a chloro and a nitro group on the anthraquinone (B42736) skeleton influences its reactivity and the subsequent degradation pathways.
Identification and Characterization of Degradation Products
While specific degradation products for this compound are not extensively documented in readily available literature, the photochemistry of related nitroanthracene compounds suggests a likely transformation pathway. The photolysis of 9-nitroanthracene (B110200) derivatives is known to yield anthraquinones as major products. doi.org For this compound, photochemical reactions are expected to proceed via pathways common to nitro-PAHs, which can include the formation of aryloxy radicals and the generation of the lowest excited triplet state of the molecule. researchgate.net Further reactions could involve the cleavage of the nitro group and subsequent oxidation or rearrangement of the aromatic structure. The chlorine substituent may also influence the reaction pathways, potentially leading to the formation of chlorinated intermediates.
Estimation of Atmospheric Lifetimes and Transport Potential
The atmospheric lifetime of a compound is a critical parameter for assessing its potential for long-range transport and environmental impact. For many organic pollutants, this is largely determined by their reaction rates with atmospheric oxidants like the hydroxyl radical (OH). The persistence of higher molecular weight PAHs, which includes anthraquinone derivatives, tends to increase with the number of rings and the degree of ring condensation. scispace.com The atmospheric lifetime of this compound would be influenced by its specific reactivity towards photolysis and atmospheric oxidants. Given the general stability of the anthraquinone structure, it is plausible that this compound exhibits a moderate to long atmospheric lifetime, allowing for potential transport far from its source. However, without specific kinetic data, any estimation remains speculative.
Factors Influencing Photochemical Stability and Reactivity
The stability and reactivity of this compound in the atmosphere are not intrinsic properties alone but are significantly influenced by environmental conditions and its molecular structure.
Structural Attributes Affecting Photochemical Degradation Rates
The molecular structure of this compound is a key determinant of its photochemical behavior. The orientation of the nitro group relative to the aromatic ring system is a critical factor for nitro-PAHs. nih.gov Substituents that are forced into a perpendicular orientation due to steric hindrance often exhibit faster photodegradation rates. nih.gov The positions of the chloro and nitro groups on the anthraquinone nucleus will influence the electron distribution and steric environment, thereby affecting the absorption of light and the subsequent chemical reactions. Structure-reactivity relationships have been developed for the photohydrolysis of substituted aromatic halides, indicating that the position and nature of substituents play a predictable role in their environmental fate. acs.org
Advanced Analytical Methodologies for Environmental Monitoring and Detection
The accurate detection and quantification of trace levels of compounds like this compound in complex environmental matrices require sophisticated analytical techniques. Given that this compound is a halogenated and nitrated PAH derivative, methods developed for these classes of compounds are applicable.
Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for the analysis of PAHs and their derivatives. researchgate.net For halogenated compounds, comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry (GC×GC-HRTOF-MS) has proven effective for identifying unknown congeners in environmental samples. nih.gov Furthermore, liquid chromatography with fluorescence detection is a common method for analyzing nitro-PAHs in various matrices, including food samples. nih.gov The development of sensitive and selective analytical methods is crucial for monitoring the presence and concentration of this compound in the atmosphere and assessing its environmental impact.
Table 1: Summary of Factors Influencing Photochemical Degradation
| Factor | Influence on Degradation Rate |
| Solvent Polarity | Can significantly alter rates; often faster in less polar organic solvents. |
| Nitro Group Orientation | Perpendicular orientation can lead to faster degradation. |
| Substituent Position | Affects electron distribution and steric hindrance, influencing reactivity. |
| Presence of Oxidants | Reaction with atmospheric oxidants (e.g., OH radicals) is a key degradation pathway. |
Microextraction and Chromatography-Tandem Mass Spectrometry Techniques for Trace Analysis
The detection and quantification of trace levels of this compound in environmental matrices necessitate highly sensitive and selective analytical methodologies. The low concentrations at which this compound is likely to be found, coupled with the complexity of environmental samples, require sophisticated sample preparation techniques to isolate and concentrate the analyte, followed by advanced instrumental analysis for accurate measurement. Microextraction techniques, valued for their efficiency and minimal solvent consumption, are increasingly paired with the specificity of chromatography-tandem mass spectrometry for the analysis of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs), a class to which this compound belongs.
Microextraction Techniques for Analyte Enrichment
Prior to instrumental analysis, a crucial sample preparation step involves the extraction and preconcentration of this compound from the sample matrix, such as water, soil, or air particulate matter. Microextraction techniques are particularly advantageous for this purpose due to their high enrichment factors, reduced use of organic solvents, and integration of sampling, isolation, and enrichment into a single step.
One of the most prominent microextraction techniques is Solid-Phase Microextraction (SPME) . In SPME, a fused-silica fiber coated with a stationary phase is exposed to the sample. The analytes, including this compound, partition from the sample matrix into the fiber coating. After a predetermined equilibrium or pre-equilibrium time, the fiber is withdrawn and transferred to the injection port of a gas chromatograph or liquid chromatograph for thermal desorption and analysis. The choice of fiber coating is critical and is based on the polarity and volatility of the target analyte. For semi-volatile compounds like this compound, coatings such as polydimethylsiloxane (B3030410) (PDMS) are often employed.
Another relevant technique is Dispersive Solid-Phase Extraction (dSPE) , often used as a clean-up step in methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). After an initial extraction with a solvent, a sorbent is added to the extract to remove interfering matrix components. While the QuEChERS approach is broadly applicable, the specific sorbents and extraction conditions would need to be optimized for the unique chemical properties of this compound to ensure efficient removal of interferences while maintaining high recovery of the analyte.
Chromatography-Tandem Mass Spectrometry for Detection and Quantification
Following microextraction, the concentrated extract is analyzed using a chromatographic system coupled to a tandem mass spectrometer (MS/MS). This combination provides the high degree of selectivity and sensitivity required for trace-level analysis.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a powerful technique for the analysis of thermally stable and volatile or semi-volatile compounds. The extracted this compound would be separated from other compounds on a capillary column based on its boiling point and affinity for the stationary phase. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). In a tandem mass spectrometer, a specific precursor ion for this compound is selected, fragmented, and one or more characteristic product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), significantly enhances selectivity and reduces background noise, allowing for very low detection limits.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an alternative and often complementary technique, particularly for compounds that are not amenable to GC due to low volatility or thermal instability. In this method, the analyte is separated on a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) column. The mobile phase composition is optimized to achieve efficient separation. Following separation, the analyte is ionized, commonly using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), before entering the tandem mass spectrometer for analysis, again typically in the MRM mode.
Research Findings and Data
While detailed studies focusing exclusively on the trace analysis of this compound are not extensively available in the published literature, the analytical approaches for related nitro-PAHs provide a strong foundation for method development. Research on other nitroanthracene derivatives demonstrates the feasibility of achieving low limits of detection (LOD) and quantification (LOQ) using the techniques described. The performance of a hypothetical optimized method for this compound would be expected to be in a similar range to those for other nitro-PAHs, with specific values being dependent on the matrix, extraction efficiency, and instrument sensitivity.
For illustrative purposes, the following table presents typical performance metrics that would be sought during the validation of an analytical method for this compound. It is important to note that these are representative values and would need to be experimentally determined for this specific compound.
| Analytical Parameter | Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Precursor Ion (m/z) | To be determined experimentally | To be determined experimentally |
| Product Ion(s) (m/z) | To be determined experimentally | To be determined experimentally |
| Limit of Detection (LOD) | ng/L to µg/L range (in water) | ng/L to µg/L range (in water) |
| Limit of Quantification (LOQ) | ng/L to µg/L range (in water) | ng/L to µg/L range (in water) |
| Recovery | 70-120% | 70-120% |
| Relative Standard Deviation (RSD) | < 15% | < 15% |
The development of a validated analytical method for this compound would involve rigorous optimization of microextraction parameters (e.g., fiber coating, extraction time, temperature) and chromatography-mass spectrometry conditions (e.g., chromatographic column, mobile phase/temperature gradient, ionization source parameters, and MRM transitions). The use of isotopically labeled internal standards would also be essential to ensure the accuracy and precision of the quantitative results by correcting for matrix effects and variations in extraction recovery.
Research Applications and Derivatization Strategies for Advanced Materials
Anthraquinones as Molecular Scaffolds for Functional Materials
The anthraquinone (B42736) skeleton serves as a robust building block in supramolecular chemistry and the design of functional materials. Its aromatic system allows for π-π stacking interactions, while the quinone oxygens can participate in hydrogen bonding or coordination.
The anthraquinone unit can be integrated into larger macrocyclic structures to create sophisticated host-guest systems. These assemblies are crucial for developing sensors, molecular machines, and chiral recognition systems.
Chiral Assemblies: Even achiral anthraquinone derivatives can form chiral structures through self-assembly on surfaces. rsc.org One study demonstrated that a tri-substituted anthraquinone derivative formed chiral networks, including dimer, trimer, and tetramer aggregations, showcasing how intermolecular forces can induce chirality on a supramolecular level. rsc.org The controlled, hierarchical supramolecular polymerization of an anthraquinone dye has also been shown to produce chiral aggregates from kinetically controlled nanosheets. rsc.org This highlights the potential for creating complex, functional chiral materials from simple anthraquinone precursors.
Crown Ethers: Anthraquinone-derived crown ethers and their analogues are effective chemosensors for metal cations. nih.gov These macrocycles, which embed the anthraquinone moiety within a cyclic polyether or polyamine structure, can exhibit significant changes in their fluorescent or chromogenic properties upon binding with specific ions. nih.gov The design of these sensors can be modulated by the cavity size, the type of donor atoms, and the presence of functional pendants to achieve selectivity for different cations. nih.gov For example, an anthracene-containing crown ether derivative has been synthesized and used to construct vapochromic host-guest co-crystals, which change color in the presence of certain organic solvent vapors. nih.govrsc.org
Exploration in the Development of Novel Dyes and Pigments with Tunable Spectral Properties
Anthraquinone and its derivatives are foundational to the synthetic dye industry due to their chemical stability and strong coloration. epa.gov The color and electronic properties of these compounds can be precisely controlled by adding substituents to the aromatic rings.
The spectral and redox properties of anthraquinones are intrinsically linked to their molecular structure. The introduction of electron-donating or electron-withdrawing groups, such as the chloro and nitro groups in 7-Chloro-1-nitroanthracene-9,10-dione, can tune these properties for specific applications.
Spectral Properties: The addition of substituents alters the energy of the molecule's frontier orbitals (HOMO and LUMO), which in turn affects its absorption and emission spectra. Electron-donating groups generally cause a bathochromic (red) shift in the absorption spectrum, while electron-withdrawing groups like nitro (-NO2) and chloro (-Cl) can also significantly modify the electronic transitions. jcesr.org This principle allows for the rational design of dyes and pigments with specific colors.
Redox Properties: The redox potential of anthraquinones is a key parameter for applications in areas such as redox flow batteries and electrochromic devices. nih.govrsc.org The two-electron reduction capability of the quinone moiety can be tuned by substituents. nih.gov Computational studies have shown a clear relationship between the LUMO energy and the reduction potential. jcesr.orgresearchgate.net Electron-withdrawing groups generally make the molecule easier to reduce (increase the reduction potential), a property relevant to the design of high-performance organic electronic materials. jcesr.org
Mechanistic Investigations into Potential Biological Activities of Anthraquinone Derivatives
The anthraquinone scaffold is present in numerous biologically active compounds, including several clinically used anticancer agents like doxorubicin (B1662922) and mitoxantrone. nih.govrroij.com Research has focused on understanding how derivatives of this core structure interact with biological targets such as enzymes and DNA. nih.govnih.gov
Anthraquinone derivatives have been identified as potent inhibitors of various enzymes, demonstrating their potential as lead compounds for drug development.
Monoamine Oxidase (MAO) Inhibition: MAO enzymes are critical in the metabolism of neurotransmitters, and their inhibitors are used to treat depression and neurodegenerative diseases like Parkinson's disease. nih.govresearchgate.net Several studies have shown that anthraquinone derivatives can act as potent and selective inhibitors of MAO-A. For instance, purpurin (B114267) was found to be a competitive and reversible inhibitor of MAO-A with a low micromolar IC50 value, while showing no inhibition of MAO-B. nih.govresearchgate.net The potency of these inhibitors is highly dependent on the nature and position of substituents on the anthraquinone ring. acs.org
| Compound | Target Enzyme | IC₅₀ (µM) | Inhibition Type | Reference |
|---|---|---|---|---|
| Purpurin | MAO-A | 2.50 | Competitive, Reversible | nih.gov |
| Alizarin (B75676) | MAO-A | 30.1 | Not specified | nih.gov |
| Quinizarin | MAO-A | 0.065 | Not specified | nih.gov |
| 1,2-Diaminoanthraquinone | MAO-B | 2.41 | Not specified | nih.gov |
| Emodin | MAO-B | 3.24 | Not specified | nih.gov |
Other Enzyme Targets: Beyond MAO, anthraquinone derivatives have been investigated as inhibitors of other enzymes, including ectonucleoside triphosphate diphosphohydrolases (NTPDases), liver pyruvate (B1213749) kinase (PKL), and pancreatic lipase, indicating the broad therapeutic potential of this chemical class. frontiersin.orgnih.govnih.gov
DNA alkylating agents are a cornerstone of cancer chemotherapy. nih.govnih.gov They work by covalently attaching alkyl groups to DNA bases, which can disrupt DNA replication and transcription, ultimately leading to cancer cell death. mdpi.com
A novel class of compounds, chloroalkylaminoanthraquinones, has been designed to combine the DNA-interacting properties of the anthraquinone scaffold with the alkylating potential of a chloroalkylamino group. acs.org In one study, N-chloroethylamino moieties were incorporated into rigid piperidinyl or pyrrolidinyl rings attached to the anthraquinone core. acs.org This design aimed to control the reactivity of the alkylating group for more specific DNA interaction. These molecules demonstrated a preference for alkylating guanine (B1146940) bases within specific sequences, such as 5'-AGGAT-3' and ACGTT-3'. acs.org The mechanism involves the formation of a reactive aziridinium (B1262131) intermediate from the N-chloroethyl group, which then attacks nucleophilic sites on DNA, primarily the N7 position of guanine. acs.org This research illustrates how the anthraquinone structure can be derivatized to create potent and sequence-selective DNA alkylating agents. acs.org
Exploration of Antitumor Properties of Anthraquinone Motifs at a Mechanistic Level
The core structure of anthraquinone, a tricyclic aromatic quinone, is a foundational scaffold for a significant number of chemotherapeutic agents. nih.govlongdom.org The planar nature of this motif allows it to intercalate between the base pairs of DNA, a primary mechanism through which it disrupts cellular processes like DNA replication and transcription, ultimately leading to cell death. longdom.org Furthermore, many anthraquinone derivatives are known to inhibit topoisomerase II, an enzyme crucial for managing DNA topology during replication. By stabilizing the enzyme-DNA complex, these compounds introduce DNA strand breaks, triggering apoptotic pathways in cancer cells. longdom.org
Another significant aspect of the antitumor activity of quinone-containing compounds is their ability to generate reactive oxygen species (ROS). nih.gov Through redox cycling, the quinone moiety can accept electrons from biological reductants to form a semiquinone radical. This radical can then transfer an electron to molecular oxygen, creating superoxide (B77818) radicals and regenerating the parent quinone. This cycle can lead to a state of oxidative stress within the cell, causing damage to DNA, proteins, and lipids, and ultimately inducing apoptosis. nih.gov The presence of specific substituents on the anthraquinone ring system, such as nitro and chloro groups in this compound, is expected to modulate these electronic properties and, consequently, its biological activity.
Recent research into novel anthraquinone compounds has revealed a broader range of anticancer mechanisms beyond DNA damage and apoptosis. These include the induction of paraptosis, autophagy, and overcoming chemoresistance. nih.gov The specific substitutions on the anthraquinone core play a critical role in determining the predominant mechanism of action and the potency of the compound.
Below is a table summarizing the mechanistic actions of some representative anthraquinone derivatives, illustrating the diversity of their antitumor effects.
| Compound | Primary Mechanism of Action | Observed Effects |
| Doxorubicin | DNA Intercalation, Topoisomerase II Inhibition | DNA damage, cell cycle arrest, apoptosis longdom.org |
| Mitoxantrone | Topoisomerase II Inhibition | Induction of DNA strand breaks, apoptosis longdom.org |
| Emodin | Multiple pathways | Inhibition of cell proliferation, induction of apoptosis and autophagy nih.gov |
| Rhein | Multiple pathways | Inhibition of cell proliferation, induction of apoptosis nih.gov |
Applications in Chemical Technology Beyond Traditional Uses
The utility of anthraquinone derivatives extends far beyond their medicinal applications, with significant roles in various sectors of chemical technology. Historically, they have been paramount in the dye industry due to their stable and vibrant colors. scirp.org A significant industrial application is their use as catalysts in the delignification of wood pulp in the paper industry. scirp.org
The rigid, planar, and aromatic structure of the anthraquinone core, combined with its redox activity, makes it a versatile component in the development of advanced materials. The synthesis of specifically substituted anthraquinones is a key area of research, enabling the fine-tuning of their chemical and physical properties for various applications. nih.govresearchgate.netbeilstein-journals.org
Role in Catalysis and Organic Transformations
The redox properties of the anthraquinone core are central to its application in catalysis. Anthraquinones can act as electron transfer mediators, a property that has been harnessed in various chemical processes. sciopen.com In recent years, there has been growing interest in using anthraquinones as organic photosensitizers in photocatalysis. sciopen.com Their ability to absorb light and participate in electron transfer processes makes them suitable for driving chemical reactions with light, addressing issues like low light utilization in conventional semiconductor photocatalysts. sciopen.com
Substituted anthraquinones are also key intermediates in organic synthesis. The development of efficient synthetic routes to these compounds is an active area of research. Methods such as Friedel-Crafts acylation, Diels-Alder reactions, and various metal-catalyzed cross-coupling reactions are employed to produce a wide array of derivatives. nih.govacs.org These synthetic strategies allow for the introduction of various functional groups onto the anthraquinone scaffold, which can then be used to build more complex molecules or to modulate the catalytic and electronic properties of the anthraquinone itself. For instance, the synthesis of substituted anthraquinones can be achieved through one-pot procedures utilizing bifunctional catalysts. scirp.org
The following table provides an overview of synthetic methods for preparing substituted anthraquinones, highlighting the versatility of this chemical scaffold.
| Reaction Type | Key Reagents/Catalysts | Substituent Types Introduced | Typical Yields |
| Friedel-Crafts Acylation | Phthalic anhydride, substituted benzenes, AlCl₃/MeSO₃H | Alkyl, alkoxy groups | Good to very good (electron-donating groups) beilstein-journals.org |
| Diels-Alder Reaction | 1,4-Naphthoquinone, substituted 1,3-butadienes | Alkyl, other functional groups | Not specified scirp.org |
| Palladium-catalyzed Acylation | o-Iodoesters, aromatic aldehydes, Pd(OAc)₂ | Various substituents on the benzaldehyde (B42025) ring | Moderate to good nih.gov |
| One-pot Diene Synthesis | 1,4-Naphthoquinone, 1,3-butadienes, Mo-V-P Heteropoly acids | Alkyl groups | Up to 90% scirp.org |
Future Research Directions and Emerging Trends
Development of Advanced Synthetic Methodologies for Site-Selective Functionalization
The precise control of substituent placement on the anthraquinone (B42736) core is paramount for tuning its chemical and physical properties. Future research will likely focus on developing more efficient and selective synthetic methods. Key strategies that have enabled the total synthesis of complex anthraquinone-based natural products include late-stage introduction of the anthraquinone ring through annulation chemistry, such as Diels-Alder or Hauser reactions. nih.gov Other approaches involve manipulating the oxidation state of the anthraquinone to ensure compatibility with various functional groups. nih.gov
Modern synthetic efforts are increasingly directed towards direct C-H functionalization, which avoids the need for pre-functionalized starting materials. colab.ws A notable example is the development of a photochemical platform for the site-selective C-H pyridylation of unactivated hydrocarbons, which utilizes the unique properties of triplet excited anthraquinone. acs.org Researchers are also exploring various methods for introducing a wide array of functional groups containing sulfur, oxygen, nitrogen, and phosphorus, often leveraging metal-catalyzed cross-coupling reactions. colab.ws The development of these methodologies is fundamental for the targeted synthesis of new compounds with desired properties. colab.ws
In-depth Mechanistic Studies of Complex Reaction Pathways and Intermediates
A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and designing new ones. Future work will involve detailed investigations into the complex reaction pathways and transient intermediates formed during the synthesis and reactions of anthraquinone derivatives. For instance, density functional theory (DFT) calculations have been employed to study the formation mechanism of anthraquinone from the reaction of anthracene (B1667546) with nitrogen dioxide on the surface of sodium chloride clusters. nih.gov
Furthermore, the influence of external stimuli on reaction pathways is an emerging area of interest. Studies have shown that an external magnetic field can significantly influence the photochemical reaction of anthraquinone in a micellar solution. researchgate.net Time-resolved spectroscopy has revealed that reaction intermediates, specifically radical pairs, can follow two distinct pathways depending on their spin state (singlet or triplet). The applied magnetic field can modulate the conversion between these spin configurations, thereby affecting not only the reaction rate but also the final products. researchgate.net Such fundamental studies provide deeper insights into controlling reaction outcomes.
Computational Design and Prediction of Novel Anthraquinone Derivatives with Tailored Physicochemical Properties
Computational chemistry has become an indispensable tool in modern chemical research, accelerating the discovery and design of new molecules. nih.govsemanticscholar.org In the context of anthraquinones, computational methods are being used to predict the properties of novel derivatives, thereby guiding synthetic efforts toward molecules with specific functionalities.
Density functional theory (DFT) is a powerful tool for investigating the electronic, transport, and optical properties of anthraquinone derivatives. aip.org For example, DFT calculations are used to screen for the electrochemical potentials of various substituted anthraquinones for applications in organic electronics and sustainable materials. rsc.orgrsc.orgresearchgate.net This virtual pre-screening can identify promising candidates and reduce the time and effort required for experimental screening. rsc.orgrsc.org Furthermore, computer-aided drug design (CADD) techniques are being harnessed to explore the vast chemical space of anthraquinone scaffolds for therapeutic applications, such as the development of new anticancer agents. nih.govsemanticscholar.org These computational approaches enable the design of derivatives with tailored physicochemical properties for a wide range of applications, from electronics to medicine. nih.govsemanticscholar.orgaip.orgrsc.org
Table 1: Computational Methods in Anthraquinone Research
| Computational Method | Application Area | Research Objective |
| Density Functional Theory (DFT) | Materials Science | Predicting optoelectronic properties for photovoltaic applications. aip.org |
| Density Functional Theory (DFT) | Electrochemistry | Screening electrochemical potentials for battery applications. rsc.orgrsc.orgresearchgate.net |
| Computer-Aided Drug Design (CADD) | Medicinal Chemistry | Discovering and developing novel anticancer agents. nih.govsemanticscholar.org |
| Molecular Docking | Drug Discovery | Investigating interactions with biological targets like DNA. nih.gov |
Exploration of New Spectroscopic Probes and Advanced Analytical Techniques for Real-time Monitoring
The ability to detect and quantify anthraquinone derivatives is essential for both research and industrial applications. Future trends point towards the development of more sensitive and selective analytical techniques. Advanced methods such as electrospray mass spectrometry (ESI-MS) coupled with capillary electrophoresis have proven effective for the identification of anthraquinone components in complex mixtures like natural dyes. nih.gov ESI-MS offers higher sensitivity and selectivity compared to traditional diode-array detection. nih.gov
Spectroscopic techniques are also crucial for studying the interactions of anthraquinone derivatives with other molecules. For instance, fluorescence spectroscopy and DNA melting analysis, combined with molecular modeling, have been used to investigate the binding properties of new anthraquinone derivatives with DNA. nih.gov For industrial process monitoring, flow analysis systems with membrane interfaces are being developed to allow for the spectroscopic determination of anthraquinone in complex media, such as pulping liquor. researchgate.net These advancements will enable real-time monitoring and a better understanding of the behavior of these compounds in various environments.
Investigation of Environmental Remediation Strategies for Chloronitroanthracene Contaminants
The widespread use of halogenated and nitrated aromatic compounds has led to environmental contamination, necessitating the development of effective remediation strategies. Anthraquinone itself is considered an emerging contaminant due to its presence in wastewater, soil, and even food products. nih.govresearchgate.net Consequently, research into the environmental fate and cleanup of derivatives like chloronitroanthracenes is of growing importance.
Future research will likely focus on several remediation approaches. One promising area is photocatalysis, where anthraquinone-based systems can act as photosensitizers to degrade pollutants. researchgate.net However, the practical application of anthraquinones in this context can be limited by their low electrical conductivity and potential for secondary contamination. researchgate.net To overcome these challenges, researchers are designing and synthesizing graphene-immobilized anthraquinone derivatives to enhance their photocatalytic activity and stability. researchgate.net General remediation technologies for contaminated sites, which can be adapted for chloronitroanthracenes, fall into three main categories: immobilization to prevent migration, destruction via chemical or biological processes, and separation/concentration for further treatment. epa.govepa.gov For chlorinated contaminants specifically, in-situ chemical reduction is a primary remediation method. augustmack.com
Expansion into Interdisciplinary Research Areas for Advanced Material Science Applications
The unique electronic and photochemical properties of the anthraquinone scaffold make it an attractive building block for advanced materials. An expanding area of research involves incorporating these molecules into novel materials for a variety of applications. Anthraquinone and its derivatives have been identified as highly promising structures for use in organic electronics. rsc.orgresearchgate.net
Specifically, they are being intensely studied for their potential as cathode materials in metal-ion batteries. rsc.org The porous structure of organic materials like anthraquinones makes them suitable candidates for sodium-ion batteries. rsc.org Additionally, computational studies are exploring the potential of anthraquinone derivatives as n-type organic semiconductors for photovoltaic applications. aip.org By modifying the substituents on the anthraquinone core, researchers can fine-tune the material's electronic properties, opening up new possibilities for the development of next-generation electronic and energy storage devices. aip.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
